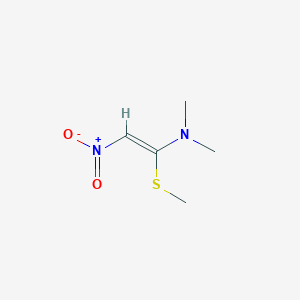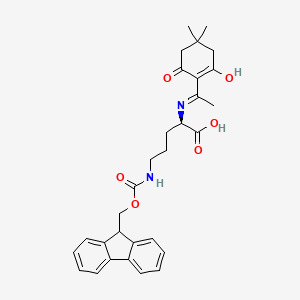
4-(1-Hydroxyethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the picolinonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot synthetic route is advantageous due to its efficiency and mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of novel materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds have similar structures but differ in the position of the hydroxy group.
4-(tert-Butyl)-3-hydroxypicolinonitrile: This compound has a tert-butyl group instead of a hydroxyethyl group.
Uniqueness
4-(1-Hydroxyethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-(1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4,6,11H,1H3 |
InChI-Schlüssel |
HVRQVFLVOBCUGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=NC=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




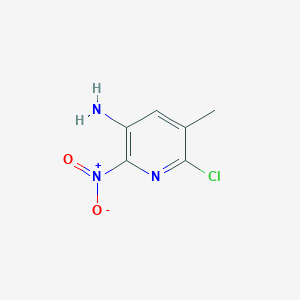
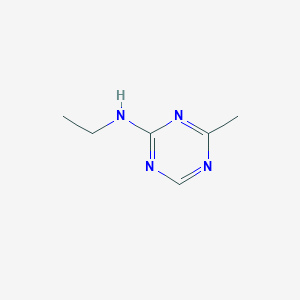
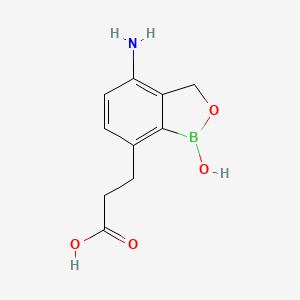
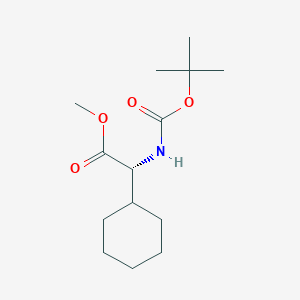




![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)

